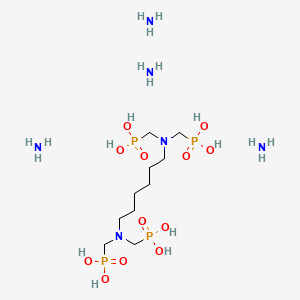
p-Fluorotripelennamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
p-Fluorotripelennamine hydrochloride: is a derivative of tripelennamine, a first-generation antihistamine. This compound is characterized by the presence of a fluorine atom at the para position of the phenyl ring, which can influence its pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of p-Fluorotripelennamine hydrochloride typically involves the introduction of a fluorine atom into the tripelennamine structure. This can be achieved through various fluorination reactions. One common method involves the reaction of tripelennamine with a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) under controlled conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: p-Fluorotripelennamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry: p-Fluorotripelennamine hydrochloride is used as a model compound to study the effects of fluorine substitution on the pharmacological properties of antihistamines. It is also used in the synthesis of other fluorinated compounds .
Biology: In biological research, this compound is used to study its effects on histamine receptors and its potential as an antihistamine. It is also used in studies related to its metabolism and pharmacokinetics .
Medicine: The compound is investigated for its potential therapeutic applications, including its use as an antihistamine and its effects on allergic reactions. It is also studied for its potential use in combination therapies .
Industry: In the industrial sector, this compound is used in the development of new pharmaceuticals and as a reference compound in quality control processes .
Mechanism of Action
p-Fluorotripelennamine hydrochloride exerts its effects by binding to histamine H1 receptors, thereby blocking the action of endogenous histamine. This leads to the temporary relief of symptoms associated with allergic reactions, such as sneezing, itching, and runny nose. The fluorine substitution can enhance the binding affinity and selectivity of the compound for the H1 receptor .
Comparison with Similar Compounds
Tripelennamine: The parent compound without the fluorine substitution.
Chlorpheniramine: Another first-generation antihistamine with a similar structure but different substituents.
Diphenhydramine: A widely used first-generation antihistamine with a different chemical structure.
Uniqueness: p-Fluorotripelennamine hydrochloride is unique due to the presence of the fluorine atom, which can enhance its pharmacological properties, such as increased binding affinity and selectivity for histamine H1 receptors. This makes it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
396-58-7 |
|---|---|
Molecular Formula |
C16H21ClFN3 |
Molecular Weight |
309.81 g/mol |
IUPAC Name |
N'-[(4-fluorophenyl)methyl]-N,N-dimethyl-N'-pyridin-2-ylethane-1,2-diamine;hydrochloride |
InChI |
InChI=1S/C16H20FN3.ClH/c1-19(2)11-12-20(16-5-3-4-10-18-16)13-14-6-8-15(17)9-7-14;/h3-10H,11-13H2,1-2H3;1H |
InChI Key |
BGROZRPUWGNRTH-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCN(CC1=CC=C(C=C1)F)C2=CC=CC=N2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2S,3S,4S,5R)-2,3,4,5,6-pentakis[[(2R)-2-amino-3-sulfanylpropanoyl]oxy]hexyl] (2R)-2-amino-3-sulfanylpropanoate](/img/structure/B13748967.png)

![2-[2-(2-Methoxyethoxy)ethoxymethyl]piperidine](/img/structure/B13748987.png)




![Dispiro[5.1.5.1]tetradecane-7,14-dithione](/img/structure/B13749003.png)

![Acetamide, N-[2-[ethyl[3-methyl-4-[(6-methyl-2-benzothiazolyl)azo]phenyl]amino]ethyl]-](/img/structure/B13749017.png)
![tert-butyl N-[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]carbamate](/img/structure/B13749023.png)


![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-amino-6-[(2-hydroxyethyl)amino]-1,3,5-triazin-2-yl]amino]-, disodium salt](/img/structure/B13749044.png)
